2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(pyridin-4-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-5-9(8)11(15)16)13-6-7-1-3-12-4-2-7/h1-4,8-9H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPTZEKLEDKFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 4-pyridinylmethylamine under specific conditions to form the desired product . The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane or pyridine ring are replaced with other groups.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, given its ability to form stable amide bonds.
Industry: It is used in the development of new materials and chemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and pyridine moiety allow it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyridinyl Substituents
- 2-(4-Pyridinyl)cyclopropanecarboxylic acid (CAS 484654-49-1): Molecular Formula: C₉H₉NO₂ Molar Mass: 163.17 g/mol Key Differences: Lacks the carbamoyl linker, resulting in a simpler structure with lower molar mass. Its pKa (3.99) reflects the carboxylic acid’s acidity, comparable to the target compound’s predicted pKa (~4.0). This analog is primarily used in organic synthesis and as a building block for more complex derivatives .
Carbamoyl-Containing Cyclopropane Derivatives
- Compounds from EP 4374877A2: Example: (2S)-2-[2-[2,3-difluoro-4-[[...]phenoxy]ethylamino]butanedioic acid (patent structure). Key Differences: These compounds incorporate bulkier substituents (e.g., trifluoromethyl groups, spiro-diazaspiro rings) that enhance lipophilicity and metabolic stability. The target compound’s pyridinylmethyl-carbamoyl group offers a balance between polarity and hydrophobicity, avoiding excessive logP values (predicted ~1.2 vs. >3 for fluorinated analogs). Such structural variations highlight trade-offs between bioavailability and target affinity .
Physicochemical Properties and Bioactivity
Biological Activity
2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid, with the CAS number 866156-07-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O3, and it features a cyclopropane ring substituted with a pyridine moiety. The compound's structure is critical for its biological activity, as the arrangement of functional groups influences its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of cyclopropane carboxylic acids have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. Studies have reported that modifications to the cyclopropane structure can enhance antimicrobial efficacy, indicating the importance of SAR in developing potent derivatives .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through in vitro studies. For example, related compounds have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). These studies often employ assays like the CCK8 assay to evaluate cell viability post-treatment. The findings suggest that structural modifications can lead to enhanced activity against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:
- Pyridine Substitution : The presence of the pyridine ring is crucial for binding to biological targets, influencing both potency and selectivity.
- Cyclopropane Ring : Variations in substituents on the cyclopropane can significantly alter pharmacological profiles. For instance, substituents that enhance lipophilicity may improve membrane permeability and bioavailability .
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Anticancer | TBD |
| Related Cyclopropane Derivative A | Antimicrobial | 25 µM |
| Related Cyclopropane Derivative B | Anticancer (HepG2) | 15 µM |
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer effects of various derivatives, this compound was evaluated alongside other compounds. The results showed that while some derivatives had lower IC50 values against MDA-MB-231 cells, this compound demonstrated a promising profile that warrants further investigation.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of cyclopropane derivatives against Mycobacterium tuberculosis. The findings indicated that certain modifications led to enhanced activity, suggesting that similar strategies could be applied to optimize this compound for improved efficacy against resistant strains .
Q & A
Q. How can researchers optimize the synthesis of 2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on reaction solvents, coupling agents, and cyclopropane ring formation. For cyclopropane derivatives, tetrahydrofuran (THF) and dichloromethane (DCM) are common solvents, with THF offering better solubility for polar intermediates (e.g., cyclopropane-carboxylic acid precursors) . Carbodiimide-based coupling agents (e.g., EDC/HOBt) are effective for forming the carbamoyl linkage. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification via recrystallization or preparative HPLC (using C18 columns) enhances purity (>98%), as validated by NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring geometry (e.g., coupling constants ) and carbamoyl linkage integrity .
- IR Spectroscopy : Peaks at ~1650–1700 cm validate carbonyl groups (carboxylic acid and carbamoyl) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H] ion matching theoretical mass within 3 ppm) .
Q. How can researchers address solubility challenges in biological assays?
Methodological Answer: Due to the hydrophobic cyclopropane ring, solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Pre-formulation studies (e.g., dynamic light scattering) assess aggregation. For in vitro assays, prepare stock solutions in DMSO and dilute in assay buffer with surfactants (e.g., 0.1% Tween-80) to maintain solubility .
Advanced Research Questions
Q. How can enantiomers of this compound be synthesized and characterized for stereospecific activity studies?
Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., Ru-based complexes for cyclopropanation) or enzymatic resolution. For example, lipases can enantiomerically resolve racemic mixtures via ester hydrolysis . Chiral HPLC (e.g., Chiralpak IA/IB columns) or capillary electrophoresis with chiral selectors (e.g., β-cyclodextrin) confirms enantiomeric excess (>99%). Activity differences between enantiomers can be tested in receptor-binding assays (e.g., SPR for affinity measurements) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, redox environments) or impurity interference. Steps include:
- Purity Verification : Re-analyze compound via LC-MS to exclude degradants (e.g., hydrolyzed carbamoyl groups) .
- Assay Replication : Test in orthogonal systems (e.g., cell-free vs. cell-based assays) to confirm target engagement.
- Metabolite Screening : Use hepatocyte models or LC-MS/MS to identify bioactive metabolites that may influence results .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with targets like enzymes or receptors. Key steps:
- Target Preparation : Retrieve 3D structures from PDB (e.g., pyridine-binding enzymes).
- Docking Validation : Compare with known ligands (RMSD < 2 Å).
- Free Energy Calculations : Use MM/GBSA to estimate binding affinities. Experimental validation via SPR or ITC confirms computational predictions .
Q. What are the best practices for evaluating metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess inhibition potential (IC values) .
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) or KCN identify electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
